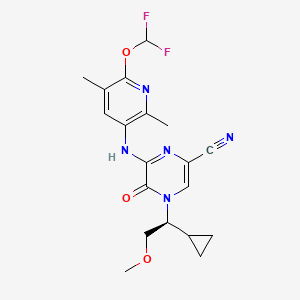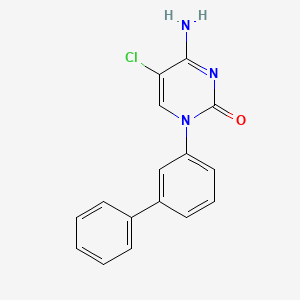
Bobcat339
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bobcat339 ist ein potenter und selektiver, auf Cytosin basierender Inhibitor von Ten-Eleven-Translokations-(TET)-Enzymen, insbesondere TET1 und TET2. Er wurde im Bereich der Epigenetik häufig für seine Fähigkeit eingesetzt, die Umwandlung von 5-Methylcytosin zu 5-Hydroxymethylcytosin zu hemmen, wodurch die DNA-Methylierung und die Genexpression beeinflusst werden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden wichtigen Schritte umfasst :
Ausgangsmaterial: 5-Chlorcytosin wird als Ausgangsmaterial verwendet.
Reaktion mit 3-Biphenylboronsäure: Das Ausgangsmaterial wird in Gegenwart von Kupfer(II)-acetat und N,N,N’,N’-Tetramethylethylendiamin (TEMED) in einer Methanol-Wasser-Mischung mit 3-Biphenylboronsäure umgesetzt.
Reinigung: Das Reaktionsgemisch wird einer Flashchromatographie unterzogen, um das gewünschte Produkt zu isolieren, das durch Waschen mit Wasser weiter gereinigt wird, um eventuell vorhandenes Kupfer(II)-acetat zu entfernen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, allerdings in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren, um sicherzustellen, dass das Endprodukt strenge Qualitätsstandards erfüllt .
Wissenschaftliche Forschungsanwendungen
Bobcat339 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Epigenetik :
Epigenetik: Wird verwendet, um die Rolle von TET-Enzymen bei der DNA-Methylierung und der Genexpression zu untersuchen.
Krebsforschung: Wird auf sein Potenzial untersucht, die Genexpression in Krebszellen zu modulieren.
Neurowissenschaften: Wird verwendet, um die Auswirkungen der DNA-Methylierung auf die neuronale Funktion und Entwicklung zu erforschen.
Pharmazeutische Entwicklung: Dient als Ausgangspunkt für die Entwicklung neuer Therapeutika, die auf die DNA-Methylierung abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv TET1- und TET2-Enzyme hemmt . Diese Enzyme sind für die Oxidation von 5-Methylcytosin zu 5-Hydroxymethylcytosin in der DNA verantwortlich. Durch die Hemmung dieses Prozesses reduziert this compound die 5-Hydroxymethylcytosin-Spiegel, wodurch die DNA-Methylierung und die Genexpression beeinflusst werden. Die Aktivität der Verbindung wird durch ihre Wechselwirkung mit dem aktiven Zentrum von TET-Enzymen vermittelt, wo sie mit dem natürlichen Substrat konkurriert .
Wirkmechanismus
Target of Action
Bobcat339 is a synthetic small molecule that primarily targets the Ten-Eleven Translocation (TET) enzyme family, which includes TET1, TET2, and TET3 . These enzymes play a crucial role in active DNA demethylation in the eukaryotic genome . They catalyze the oxidation of 5-methylcytosine (5mC) in DNA to hydroxymethyl-C, formyl-C, and carboxy-C . This process typically leads to gene activation and epigenetic remodeling .
Mode of Action
This compound is a cytosine-based inhibitor that is predicted to bind to the catalytic pockets of TET proteins . It has been reported to have mid-μM inhibitory activity against TET1 and TET2 . It has been observed that the inhibitory activity of this compound is directly correlated with cu(ii) content .
Biochemical Pathways
The TET enzymes, targeted by this compound, are involved in the conversion of 5mC to 5-hydroxymethylcytosine (5hmC), a key step in removing DNA methylation marks . This process affects the epigenetic regulation of genes. By inhibiting TET enzymes, this compound can potentially alter the levels of 5mC and 5hmC in the DNA, thereby affecting gene expression and cellular functions .
Pharmacokinetics
It is known that this compound is prepared in dimethyl sulfoxide (dmso) at 100 mm and is incubated with cells at 50 μm for 48 hours prior to collection and extraction of genomic dna .
Result of Action
This compound has been observed to block oocyte maturation and trigger early apoptosis in porcine models . It disrupts spindle architecture and chromosome alignment, probably due to a significant loss of 5hmC and a concurrent increase in 5mC . Furthermore, early parthenogenetic embryos treated with this compound exhibited abnormal 5mC and 5hmC levels, resulting in compromised cleavage and blastocyst rate .
Action Environment
It is worth noting that the inhibitory activity of this compound has been found to be directly correlated with cu(ii) content . This suggests that the presence of certain environmental contaminants, such as copper ions, could potentially enhance the activity of this compound.
Biochemische Analyse
Biochemical Properties
Bobcat339 interacts with TET enzymes, which are non-heme Fe (II) and α-ketoglutarate dependent enzymes that catalyze oxidation of 5-methylcytosine (5mC) in DNA to hydroxymethyl-C, formyl-C, and carboxy-C . This typically leads to gene activation and epigenetic remodeling .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, in HT22 hippocampal neurons, copper-containing this compound reduces DNA 5-hydroxymethylcytosine (5-hmC) levels . Copper-free preparations of this compound do not reduce DNA 5-hmC levels in Hep3B cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TET enzymes. The inhibitory activity of this compound against TET1 and TET2 was found to be directly correlated with Cu(II) content . Therefore, it appears that this compound alone is not capable of inhibiting TET enzymes at the reported concentrations, and that its activity is enhanced by contaminating Cu (II) .
Dosage Effects in Animal Models
In a study using pig oocytes and embryos, this compound treatment blocked porcine oocyte maturation and triggered early apoptosis . Furthermore, in the this compound-treated oocytes, spindle architecture and chromosome alignment were disrupted, probably due to huge loss of 5hmC and concurrent increase in 5mC .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bobcat339 can be synthesized through a multi-step process involving the following key steps :
Starting Material: 5-chlorocytosine is used as the starting material.
Reaction with 3-biphenylboronic acid: The starting material is reacted with 3-biphenylboronic acid in the presence of copper(II) acetate and N,N,N’,N’-tetramethylethylenediamine (TEMED) in a methanol-water mixture.
Purification: The reaction mixture is subjected to flash chromatography to isolate the desired product, which is further purified by washing with water to remove any residual copper(II) acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Reaktionstypen
Bobcat339 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch an Komplexierungsreaktionen mit Metallionen teilnehmen, die seine inhibitorische Aktivität beeinflussen können .
Häufige Reagenzien und Bedingungen
Reagenzien: Kupfer(II)-acetat, 3-Biphenylboronsäure, TEMED.
Bedingungen: Reaktionen werden typischerweise in einer Methanol-Wasser-Mischung bei Raumtemperatur durchgeführt.
Hauptprodukte
Das Hauptprodukt der Synthese ist this compound selbst, das durch Chromatographie und Waschschritte isoliert und gereinigt wird .
Vergleich Mit ähnlichen Verbindungen
Bobcat339 ist einzigartig in seiner Selektivität für TET1- und TET2-Enzyme . Ähnliche Verbindungen umfassen:
5-Fluor-2'-Desoxycytidin: Ein Inhibitor der DNA-Methyltransferase.
5-Methyl-2'-Desoxycytidin: Ein Pyrimidin-Nukleosid, das die De-novo-DNA-Methylierung signalisiert.
Nanaomycin A: Ein selektiver Inhibitor von DNMT3B.
Diese Verbindungen unterscheiden sich in ihren Zielen und Wirkmechanismen, was die Spezifität und Einzigartigkeit von this compound bei der Hemmung von TET-Enzymen hervorhebt.
Eigenschaften
IUPAC Name |
4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYGOOYCNTEQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
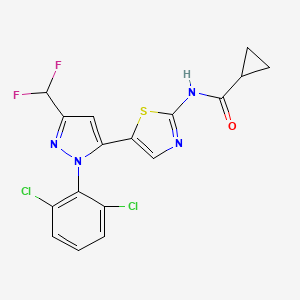

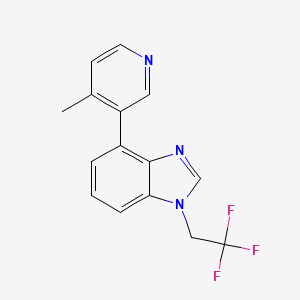
![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B606234.png)
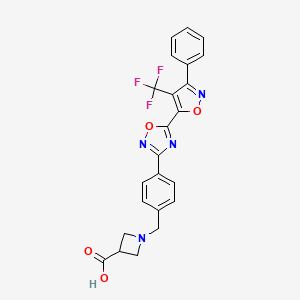
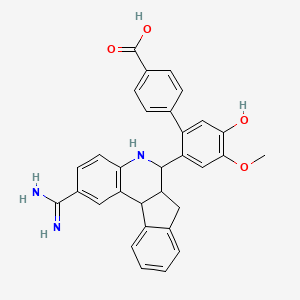
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
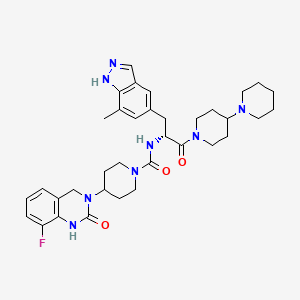
![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)
